molecular formula C9H10BrN3O2S B2826133 Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate CAS No. 1124383-00-1

Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate

Cat. No. B2826133
CAS RN: 1124383-00-1
M. Wt: 304.16
InChI Key: KIEUKZNLWJFVON-UHFFFAOYSA-N
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Description

Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate is a chemical compound with the molecular formula C9H10BrN3O2S . It has a molecular weight of 304.16 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, related compounds have been synthesized from α-bromoketones and 2-aminopyridine . This suggests that this compound may also participate in similar reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The compound has a molecular weight of 304.16 , but other properties such as boiling point and solubility are not provided.

Scientific Research Applications

  • Nuclear Medicine and Radiopharmaceuticals : (Nabati, 2018) discusses the use of related compounds in nuclear medicine, specifically as ligands for diagnostic radiopharmaceuticals. The study focuses on the stability, reactivity, and properties of bis(N-ethoxy-N-ethyl-dithiocarbamato)nitride technetium-99m, a compound used for myocardial perfusion imaging.

  • Potential Anticancer Agents : Research by (Temple et al., 1983) explores the synthesis of compounds related to Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate for potential use as anticancer agents. The study examines their effects on cell proliferation and survival in cancer models.

  • Green Chemistry and Antimicrobial Activity : (Kishore et al., 2019) presents a green methodology to synthesize cyclic dithiocarbamates, demonstrating the compound's antimicrobial activities against pathogenic bacteria and fungi.

  • Copper Catalyzed Reactions : A study by (Lang et al., 2001) discusses the conversion of bromopyridine into aminopyridine under copper catalysis, showing the relevance of such compounds in chemical synthesis.

  • Synthesis and Characterization of Complexes : Research conducted by (Alverdi et al., 2004) involves the synthesis and characterization of Pt(II) and Pd(II) dithiocarbamate complexes. The study also includes cytotoxicity assays of these complexes.

  • Methanogenic Inhibitors in Agriculture : The work of (Zhou et al., 2011) investigates the effects of various compounds, including this compound, as methanogenic inhibitors. This research is particularly relevant in the context of reducing methane production in ruminant agriculture.

Future Directions

The future directions for research on Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate are not specified in the search results. Given the compound’s potential for chemical reactions , it could be of interest in synthetic chemistry research.

properties

IUPAC Name

ethyl N-[(3-bromopyridin-2-yl)carbamothioyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O2S/c1-2-15-9(14)13-8(16)12-7-6(10)4-3-5-11-7/h3-5H,2H2,1H3,(H2,11,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEUKZNLWJFVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-3-bromopyridine (50.0 g, 289 mmol, 1 equiv) in dichloromethane (500 mL) was added dropwise ethoxycarbonyl isothiocyanate (39.0 g, 297 mmol, 1.03 equiv) at room temperature. After 2 h, dichloromethane was removed in vacuo to provide crude ethyl [(3-bromopyridin-2-yl) carbamothioyl]carbamate (88 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Bromopyridin-2-amine (30 g, 168 mmol) and ethoxycarbonyl isothiocyanate (24.8 g, 21.3 mL, 185 mmol) were dissolved in dioxane (300 mL) and stirred at room temperature. After 4 hours further ethoxycarbonyl isothiocyanate (1 mL, 8.4 mmol) was added. After 1 hour the solvent was evaporated and the residue dried in high vacuum for 12 hours. The title compound was obtained as a light yellow solid (51.2 g, 100%) and was used crude for the next step.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Synthesis routes and methods III

Procedure details

To a solution of 3-bromo-pyridin-2-ylamine (9.72 g, 56.2 mmol) in 1,4-dioxane (100 mL) was added dropwise ethoxycarbonyl isothiocyanate (6.70 mL, 56.7 mmol). The mixture was stirred under an atmosphere of nitrogen for 18 hours. The volatiles were evaporated to yield a waxy solid. The recovered material was triturated with hexane (250 mL). N-(3-Bromo-2-pyridinyl)-N′-carboethoxy-thiourea was isolated and was used without further purification. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 11.46 (s, 1H), 11.43 (s, 1H), 8.49 (dd, J=4.6, 1.5 Hz, 1H), 8.18 (dd, J=8.0, 1.5 Hz, 1H), 7.33 (dd, J=8.0, 4.7 Hz, 1H), 4.23 (q, J=7.1 Hz, 2H), 1.27 (t, J=7.2 Hz, 3H). MS=215 (MH)+.
Quantity
9.72 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 2-amino-3-bromopyridine (50.0 g, 289 mmol, 1 equiv) in dichloromethane (500 mL) was added dropwise ethoxycarbonyl isothiocyanate (39.0 g, 297 mmol, 1.03 equiv) at room temperature. After 2 h, dichloromethane was removed in vacuo to provide crude ethyl[(3-bromopyridin-2-yl)carbamothioyl]carbamate (88 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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